2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile
Brand Name: Vulcanchem
CAS No.: 214958-29-9
VCID: VC21514172
InChI: InChI=1S/C14H9N3/c15-8-11-6-7-14-16-13(10-17(14)9-11)12-4-2-1-3-5-12/h1-7,9-10H
SMILES: C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C#N
Molecular Formula: C14H9N3
Molecular Weight: 219.24g/mol

2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile

CAS No.: 214958-29-9

Cat. No.: VC21514172

Molecular Formula: C14H9N3

Molecular Weight: 219.24g/mol

* For research use only. Not for human or veterinary use.

2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile - 214958-29-9

Specification

CAS No. 214958-29-9
Molecular Formula C14H9N3
Molecular Weight 219.24g/mol
IUPAC Name 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile
Standard InChI InChI=1S/C14H9N3/c15-8-11-6-7-14-16-13(10-17(14)9-11)12-4-2-1-3-5-12/h1-7,9-10H
Standard InChI Key FMGMAYUWGRFWLT-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C#N
Canonical SMILES C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C#N

Introduction

Chemical Identity and Basic Properties

2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile is a heterocyclic organic compound characterized by its fused imidazole and pyridine rings with specific substitution patterns. The compound has been documented in various chemical databases and research publications.

Structural Identification

ParameterValue
CAS Number214958-29-9
Molecular FormulaC₁₄H₉N₃
Molecular Weight219.24 g/mol
InChIInChI=1S/C14H9N3/c15-8-11-6-7-14-16-13(10-17(14)9-11)12-4-2-1-3-5-12/h1-7,9-10H
InChIKeyFMGMAYUWGRFWLT-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C#N

The compound consists of a phenyl group attached to position 2 of the imidazo[1,2-a]pyridine core structure, with a nitrile (cyano) group at position 6 . This structural arrangement contributes to its unique chemical behavior and potential applications in various fields of chemistry.

Synthesis Methods

Several approaches for synthesizing imidazo[1,2-a]pyridine derivatives have been documented in the literature, which can be adapted for the preparation of 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile.

Precursor-Based Synthetic Routes

The synthesis of 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile typically involves the reaction of appropriate precursors such as acetophenone and 2-amino pyridine derivatives containing a cyano group at the appropriate position. These reactions often require specific catalysts and conditions to facilitate the formation of the imidazopyridine ring system.

A common approach uses copper(I) iodide (CuI) as a catalyst in solvents like 1,4-dioxane at elevated temperatures. The reaction involves the formation of an intermediate which subsequently cyclizes to form the desired imidazopyridine framework.

Spectroscopic Characterization

Accurate characterization of 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile is essential for confirming its structure and purity. Multiple spectroscopic techniques are typically employed for this purpose.

Mass Spectrometry

Mass spectrometry, particularly High-Resolution Mass Spectrometry (HRMS), confirms the molecular weight and formula of the compound. For 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile, the expected molecular ion peak would be at m/z 219.24, corresponding to its molecular weight.

Infrared Spectroscopy

The infrared spectrum of 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile would feature a characteristic sharp absorption band for the nitrile (C≡N) group, typically in the region of 2200-2260 cm⁻¹, which serves as a diagnostic feature for confirming the presence of this functional group.

SupplierPurityQuantityPriceLead Time
Moldb90%1g$2,830.00 USD1-3 weeks
Cymit QuimicaTechnical gradeNot specified833.00-1,538.00 €April 22, 2025
Cymit Quimica (discontinued)90%Not specifiedNot availableNot available
Cymit Quimica (discontinued)Min. 95%Not specifiedNot availableNot available

The relatively high price point and limited availability suggest that this compound is primarily used for specialized research purposes rather than large-scale industrial applications.

Related Compounds and Structural Analogues

Several structural analogues of 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile have been documented in the literature, providing additional context for understanding its properties and potential applications.

2-Phenylimidazo[1,2-a]pyridine-6-carbaldehyde

This closely related compound (CAS: 214958-30-2) features an aldehyde group at position 6 instead of a nitrile group. It has a molecular formula of C₁₄H₁₀N₂O and a molecular weight of 222.24 g/mol . The aldehyde functionality provides different chemical reactivity compared to the nitrile group, offering alternative synthetic pathways for derivatization.

2-Phenylimidazo[1,2-a]pyridine

The parent compound (CAS: 4105-21-9) lacks substitution at position 6, having a molecular formula of C₁₃H₁₀N₂ and a molecular weight of 194.23 g/mol . Physical properties include:

  • Melting point: 135.5°C

  • Boiling point: 245°C at 11 mmHg

  • Density: 1.13±0.1 g/cm³ (predicted)

Position-3 Substituted Analogues

Various compounds with substitutions at position 3 instead of position 6 have been synthesized and characterized, including:

  • 2-Phenylimidazo[1,2-a]pyridine-3-carbonitrile

  • 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde

These compounds exhibit different properties and reactivity patterns compared to their position-6 substituted counterparts.

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